1-Ethyl-3-methylimidazolium tetrafluoroborate
Overview
Description
1-Ethyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [emim][BF4], is a room temperature ionic liquid that has garnered significant interest due to its potential applications in various fields such as batteries, photovoltaics, metal deposition, and capacitors . Ionic liquids like [emim][BF4] are salts in the liquid state at room temperature, which exhibit unique properties like low volatility and high thermal stability, making them attractive for industrial applications .
Synthesis Analysis
The synthesis of [emim][BF4] typically involves the reaction of N-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide, which is then converted to the tetrafluoroborate salt through a replacement reaction with sodium tetrafluoroborate . The synthesis conditions, such as the molar ratio of reactants, solvent choice, reaction time, and temperature, are crucial for achieving high yields. Optimal conditions reported include a molar ratio of N-methylimidazole to ethyl bromide of 1:1, a reaction temperature of 70°C, and a reaction time of 8 hours, resulting in an intermediate yield of 87.4%. Subsequent reaction with equimolar NaBF4 at 25°C for 10 hours yields the ionic liquid with about 91.1% efficiency .
Molecular Structure Analysis
The molecular structure of [emim][BF4] has been studied using various techniques such as large-angle X-ray scattering (LAXS), NMR, and molecular dynamics (MD) simulations. These studies reveal that [emim][BF4] is highly structured with distinct intermolecular interactions. The ionic liquid exhibits different conformers for the cation and anion, which contribute to the overall liquid structure . Theoretical studies using DFT methods have also been performed to understand the structural and thermodynamic properties of [emim][BF4], providing insights into the formation and stability of the neutral ion pairs .
Chemical Reactions Analysis
The electrochemical behavior of [emim][BF4] has been extensively studied due to its relevance in applications such as electrolytes for batteries and capacitors. It has been demonstrated that [emim][BF4] can facilitate various electrochemical reactions, including the oxidation of ferrocene and tetrathiafulvalene, as well as the reduction of lithium ions . The electrochemical stability and wide voltage range of the electrochemical window of [emim][BF4] allow for the study of compounds such as furaldehydes and other organosulfur compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of [emim][BF4] have been characterized, showing that it possesses conductivities and kinematic viscosities that vary with temperature. For instance, at 25°C, the conductivity is 14 mS/cm, and the kinematic viscosity is 0.275 cm²/s . The ionic liquid also exhibits good solubility in organic solvents like methylbenzene . Under high-pressure conditions, [emim][BF4] can be superpressed without crystallization up to approximately 7 GPa, behaving as a superpressurized glass above 2.8 GPa. This behavior contrasts with other ionic liquids such as [bmim][BF4], which crystallize under similar conditions .
Scientific Research Applications
Microwave-Assisted Synthesis
1-Ethyl-3-methylimidazolium tetrafluoroborate has been synthesized using microwave irradiation, offering a more efficient method compared to traditional synthesis. This technique significantly reduces the reaction time from hours to minutes, making it a more viable option for large-scale production (Tao, 2009).
Electrochemical Applications
This compound has been used as an electrolyte to study the voltammetric behavior of elements like tellurium and lead. It aids in the electrodeposition of these elements, showing potential in applications like battery technology and metal recovery (Tsai et al., 2014).
Versatility as an Electrolyte
It demonstrates versatility as an electrolyte, evidenced by its use in various electrochemical processes like oxidations and reductions. This ionic liquid has desirable physical properties like conductivity and viscosity, making it suitable for applications in batteries and capacitors (Fuller et al., 1997).
Selective Sulfur Removal from Fuels
This ionic liquid has shown effectiveness in selectively removing sulfur-containing compounds from fuels. Its unique properties allow for multiple cycles of use, making it a valuable tool in the purification and treatment of transportation fuels (Zhang & Zhang, 2002).
Ionic Mobility Studies
The ionic mobilities of 1-ethyl-3-methylimidazolium tetrafluoroborate have been measured using advanced techniques like pulsed gradient spin-echo NMR. These studies provide insights into the behavior of ions under electric fields, which is crucial for designing more efficient ionic liquids and electrolytes (Umecky et al., 2009).
Thermal Analysis
The thermal properties of this compound, such as melting point, thermal stability, and heat capacity, have been extensively studied. These characteristics are vital for its application in high-temperature processes and in the development of materials with specific thermal requirements (Mutch, 1998).
Silver Electrochemistry
Research has been conducted on the electrochemical behavior of silver in this molten salt, which has implications for silver recovery and electroplating processes. The study provides insights into the reduction and oxidation processes of silver in this unique ionic environment (Katayama et al., 2001).
Safety And Hazards
Future Directions
1-Ethyl-3-methylimidazolium tetrafluoroborate is being targeted for applications in next-generation Li-ion battery electrolytes . It is also used in the capillary electrophoretic method for resolving phenolic compounds present in grape seed extract .
For more detailed information, you may want to refer to the relevant papers .
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYTRQQXKCRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049218 | |
Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium tetrafluoroborate | |
CAS RN |
143314-16-3 | |
Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143314-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate (for molten salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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